1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone -

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

Catalog Number: EVT-5275668
CAS Number:
Molecular Formula: C19H25F2N3O2
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

    Compound Description: S 2864 is a non-peptide renin inhibitor. In vitro studies showed potent inhibition of purified human plasma renin with an IC50 of 3.8 x 10(-10) mol/l. Additionally, it demonstrated specificity by not affecting related human aspartyl proteases like cathepsin E, cathepsin D, or pepsin. In vivo studies using anesthetized sodium-depleted rhesus monkeys revealed significant blood pressure lowering effects following intraduodenal administration. Intravenous administration also resulted in dose-dependent decreases in systemic blood pressure, dP/dtmax, and cardiac output without affecting heart rate. This treatment also led to dose-dependent reductions in plasma angiotensin II (ANG II) levels and renin activity. []

5-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate (KT-362)

    Compound Description: KT-362 is characterized as a novel intracellular calcium antagonist and smooth muscle relaxant. [, ] In rabbit aortic strips, KT-362 effectively inhibited contractions induced by high K+ and norepinephrine, suggesting its calcium channel blocking activity. [] Furthermore, KT-362 showed promising results in reducing myocardial infarct size in anesthetized dogs, likely due to its ability to inhibit intracellular calcium mobilization and extracellular calcium influx. []

(3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic)

    Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship studies highlighted the significance of specific structural features for its activity, including the 3R,4R stereochemistry of the 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, the 3R attachment of the 7-hydroxy-1,2,3,4-tetrahydroisoquinoline group, and the 1S configuration of the 2-methylpropyl group. Like other kappa antagonists, JDTic's potency and selectivity are attributed to the presence of a second basic amino group. Uniquely, it also requires a second phenol group in close proximity to this second amino group for optimal activity. []

N-(2-[3-([3R]-1-(Cyclohexylmethyl)-3-piperidinyl]methylamino)-3-oxopropyl]amino-2-oxoethyl)-3,3,3-triphenyl-propionamide (J-115311)

    Compound Description: J-115311 is a highly selective M3 muscarinic receptor antagonist. In small cell lung carcinoma (SCLC) cells, it effectively inhibits the intracellular calcium increase induced by the muscarinic agonist carbachol. This inhibitory effect on M3 receptors translates to a reduction in SCLC cell growth in vitro and tumor growth in a mouse orthotopic xenograft model. These findings highlight the potential of M3 antagonists, like J-115311, as anti-cancer agents, particularly for SCLC. []

Properties

Product Name

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-piperidinone

IUPAC Name

1-[3-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-oxopropyl]piperidin-2-one

Molecular Formula

C19H25F2N3O2

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C19H25F2N3O2/c20-16-7-6-14(12-17(16)21)22-15-4-3-10-24(13-15)19(26)8-11-23-9-2-1-5-18(23)25/h6-7,12,15,22H,1-5,8-11,13H2

InChI Key

DWPWLONMLOBOPI-UHFFFAOYSA-N

SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F

Canonical SMILES

C1CCN(C(=O)C1)CCC(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.